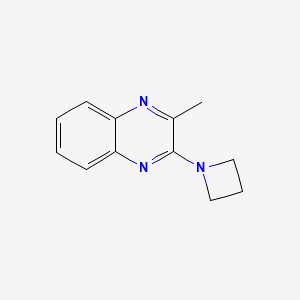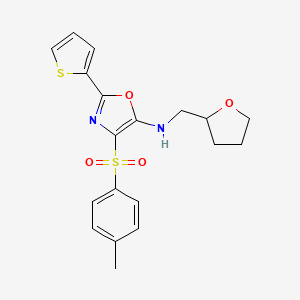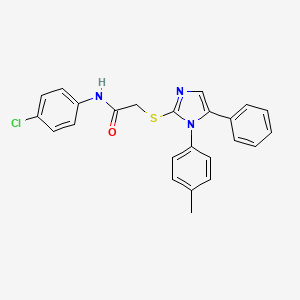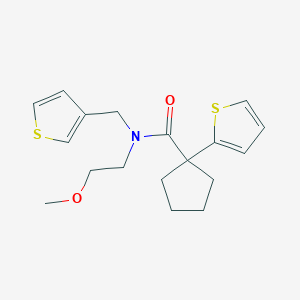
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole, thiazole, and thiophene . Each of these moieties has unique chemical and biological properties. For instance, pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . Thiazole, on the other hand, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of pyrazole, thiazole, and thiophene moieties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen atoms . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The aromaticity of these rings is characterized by the delocalization of π-electrons .Applications De Recherche Scientifique
Synthetic Methodologies and Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the development of various derivatives involving thiophene, pyrazole, and thiazole moieties. For example, studies have detailed the synthesis of thiophenylhydrazonoacetates for generating heterocyclic compounds, exploring their reactivity towards different nucleophiles to yield a range of derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the unexpected reaction of certain carboxylates with thiourea and its mechanism have been investigated, offering insights into synthetic pathways and the formation of complex structures (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antitumor Activity and Therapeutic Potential
A notable area of application for compounds with the thiophene, pyrazole, and thiazole scaffolds is in the development of anti-tumor agents. Research has synthesized new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant antitumor activities against specific cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Nematocidal Activities
The exploration of thiophene-based pyrazole amides has also extended into the antimicrobial and nematocidal fields. Various catalytic approaches have been employed to synthesize pyrazole-thiophene-based amide derivatives, with studies indicating that certain compounds exhibit significant antimicrobial and nematocidal activities, suggesting their utility in addressing challenges in agricultural and pharmaceutical contexts (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Orientations Futures
The future research directions for “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” could include further studies on its synthesis, characterization, and biological activity. For instance, it would be interesting to explore its potential applications in medicinal chemistry, given the known biological activities of compounds containing pyrazole, thiazole, and thiophene moieties . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(10-3-7-19-8-10)14-5-2-11-9-20-13(16-11)17-6-1-4-15-17/h1,3-4,6-9H,2,5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQZQHCJYJBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)

![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)




![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)

